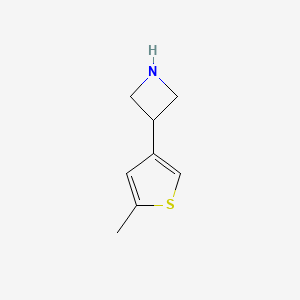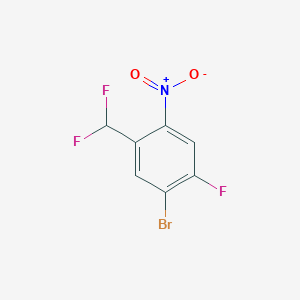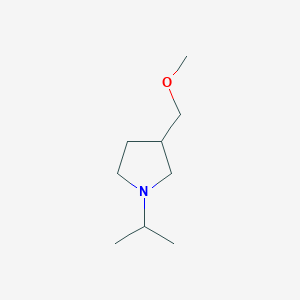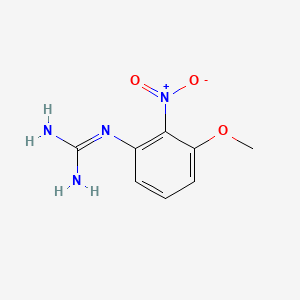
1-(3-Methoxy-2-nitrophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-2-nitrophenyl)guanidine is a compound that belongs to the class of guanidines, which are known for their versatile applications in various fields such as chemistry, biology, and medicine. The compound features a guanidine group attached to a 3-methoxy-2-nitrophenyl moiety, making it a unique structure with potential for diverse chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3-Methoxy-2-nitrophenyl)guanidine can be achieved through several routes. One common method involves the reaction of 3-methoxy-2-nitroaniline with a guanylating agent such as di(imidazole-1-yl)methanimine. The reaction typically proceeds under mild conditions, and the product is purified using techniques like flash column chromatography .
Industrial production methods for guanidines often involve the use of transition metal catalysts to facilitate the guanylation reaction. This approach allows for the efficient synthesis of multisubstituted guanidines, which are valuable in various applications .
Chemical Reactions Analysis
1-(3-Methoxy-2-nitrophenyl)guanidine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methoxy-2-nitrophenyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-2-nitrophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The guanidine group is highly basic and can form stable complexes with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
1-(3-Methoxy-2-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar structures but differ in their substituents, leading to variations in their chemical reactivity and applications.
Thioureas and ureas: While structurally related, these compounds have different functional groups that influence their chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N4O3 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-(3-methoxy-2-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O3/c1-15-6-4-2-3-5(11-8(9)10)7(6)12(13)14/h2-4H,1H3,(H4,9,10,11) |
InChI Key |
RTOVQRLQVVPQNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


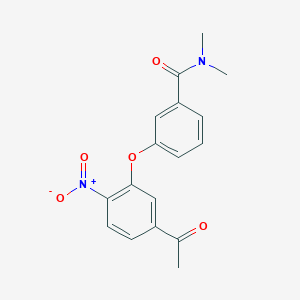
![O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride](/img/structure/B13695685.png)
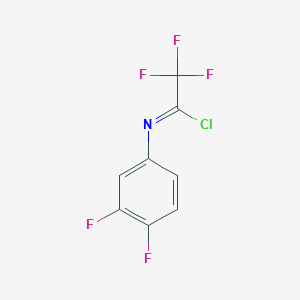
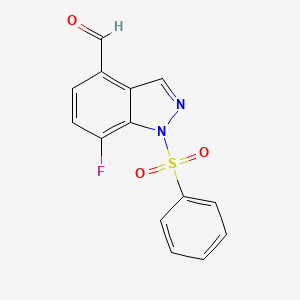

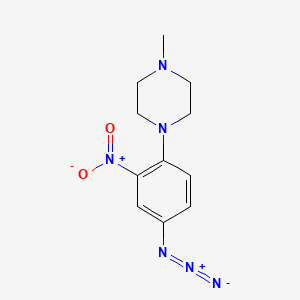
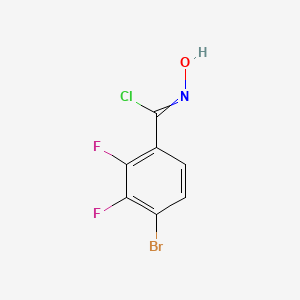
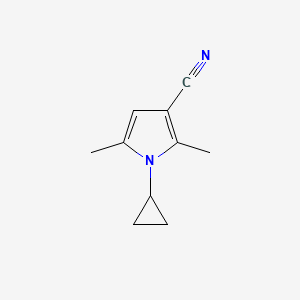
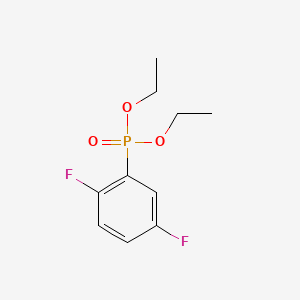

![Methyl 3-[(2-Aminophenyl)amino]benzoate](/img/structure/B13695749.png)
